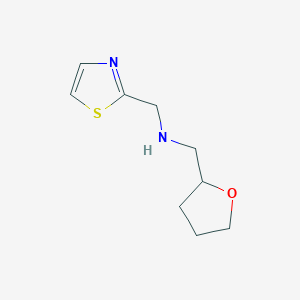

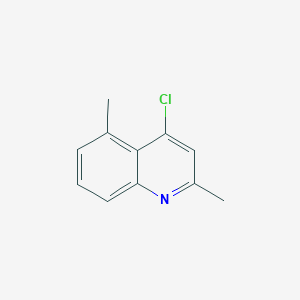

4-Chloro-2,5-dimethylquinoline

説明

4-Chloro-2,5-dimethylquinoline is a chemical compound with the molecular formula C11H10ClN . It belongs to the class of quinolines, which are naturally occurring heterocyclic organic compounds.

Molecular Structure Analysis

The molecules of this compound are essentially planar . The compound has a molecular weight of 191.65 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 191.65 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the available sources.科学的研究の応用

Anticancer Agents Development

A study highlighted the development of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from modifying 4-anilinoquinazolines, as a potent apoptosis inducer and a promising anticancer clinical candidate. It showed significant potency in inducing apoptosis with excellent blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).

Synthesis of Quinoline Derivatives

Research on the synthesis of various quinoline derivatives, including 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, utilized 4-chloro-2,5-dimethylquinoline as an intermediate. This method involved the conversion of a quinolone intermediate into a chloroquinoline, followed by the introduction of various 4-substituents (Outt et al., 1998).

Potential Antimalarial Drugs

A synthetic method for obtaining 6-amino-2,4-dimethylquinoline derivatives from 2,5-dichloraniline, with steps involving ring closure, nitration, and aromatic substitution, was developed. These derivatives are explored as potential antimalarial drugs (Parushev et al., 1991).

X-ray Diffraction Analysis

In a study involving the synthesis of 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, this compound was used in a reaction that was analyzed using X-ray diffraction to determine the compound's structure (Tkachev et al., 2017).

Cytotoxicity Evaluation

A series of 4-aminoquinoline derivatives, synthesized using 4-chloro-7-substituted-quinolines, were evaluated for their cytotoxic effects on human breast tumor cell lines. This research indicated the potential of these derivatives as anticancer agents (Zhang et al., 2007).

Antibacterial Activity

New quinoline derivatives, including 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinolines, synthesized from various starting materials like 4-chloro-quinoline, were tested against different bacterial strains. Promising antibacterial activities were observed, particularly against Mycobacterium smegmatis (Kayirere et al., 1998).

Safety and Hazards

While specific safety and hazard data for 4-Chloro-2,5-dimethylquinoline was not found, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, and clothing .

作用機序

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzyme activity, or disrupting protein-protein interactions .

Biochemical Pathways

Quinoline derivatives are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

4-chloro-2,5-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXHRSSGTGQSKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(C=C2Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

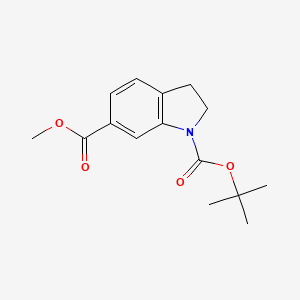

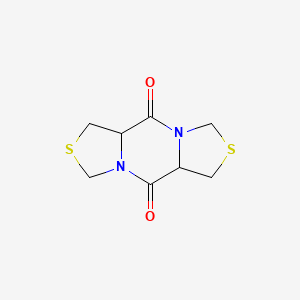

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B3024271.png)

![1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B3024280.png)